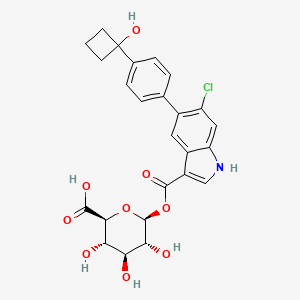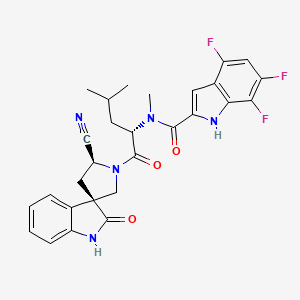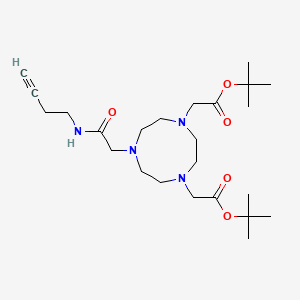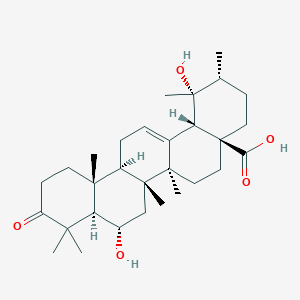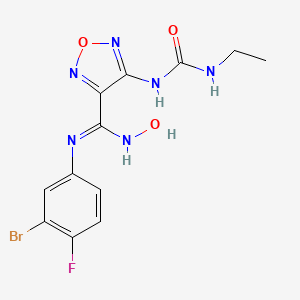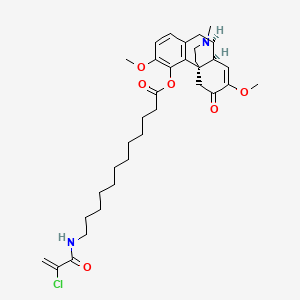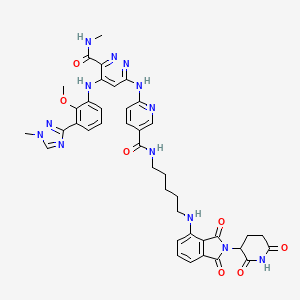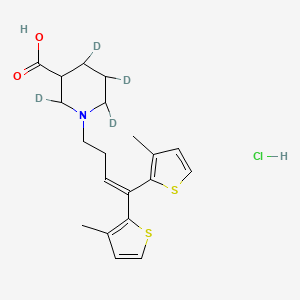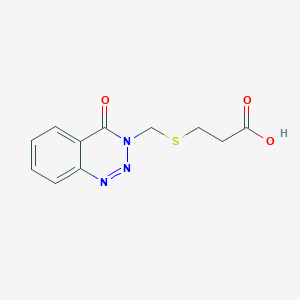
Bcl-2-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcl-2-IN-16 is a compound that functions as an inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, the process of programmed cell death, and is often overexpressed in various types of cancer, particularly hematological malignancies. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
The preparation of Bcl-2-IN-16 involves several synthetic routes and reaction conditions. One method includes the synthesis of solid forms, particularly crystalline forms, of the compound. The process involves the reaction of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((4-(((1r,4r)-4-hydroxy-4-methylcyclohexyl)methyl)amino)-3-nitrophenyl)sulfonyl)-4-(2-((S)-2-(2-isopropylphenyl)pyrrolidin-1-yl)-7-azaspiro[3.5]nonan-7-yl)benzamide under specific conditions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
Analyse Des Réactions Chimiques
Bcl-2-IN-16 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Bcl-2-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of apoptosis and the role of BCL-2 in cell death. In biology, it helps researchers understand the regulation of apoptosis and the development of cancer. In medicine, this compound is being investigated as a potential therapeutic agent for treating various types of cancer, including chronic lymphocytic leukemia and acute myeloid leukemia . In industry, it may be used in the development of new anticancer drugs and therapies.
Mécanisme D'action
The mechanism of action of Bcl-2-IN-16 involves the inhibition of the BCL-2 protein, which is an anti-apoptotic factor that regulates the intrinsic pathway of apoptosis. By binding to BCL-2, this compound prevents BCL-2 from interacting with pro-apoptotic proteins such as BAX and BAK. This leads to the activation of these pro-apoptotic proteins, which then permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases that execute cell death . The molecular targets and pathways involved include the intrinsic apoptotic pathway and the interactions between BCL-2 and other members of the BCL-2 protein family .
Comparaison Avec Des Composés Similaires
Bcl-2-IN-16 can be compared with other similar compounds, such as venetoclax, navitoclax, and epigallocatechin gallate. Venetoclax is a highly selective BCL-2 inhibitor that has been approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia . Navitoclax is another BCL-2 inhibitor that also targets BCL-xL and BCL-w, making it less selective than venetoclax . Epigallocatechin gallate, a natural compound found in green tea, has been shown to inhibit BCL-2 and has potential anticancer properties . This compound is unique in its specific structure and binding properties, which may offer advantages in terms of selectivity and efficacy compared to other BCL-2 inhibitors.
Propriétés
Numéro CAS |
2858632-01-4 |
|---|---|
Formule moléculaire |
C53H63ClN8O10S |
Poids moléculaire |
1039.6 g/mol |
Nom IUPAC |
4-[(8R,15S)-4-(4-chlorophenyl)-6,6-dimethyl-9,13-dioxa-1,17-diazatricyclo[13.4.0.03,8]nonadec-3-en-17-yl]-N-[4-[[(2S,5R)-5-methoxyoxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide |
InChI |
InChI=1S/C53H63ClN8O10S/c1-53(2)27-43(34-6-8-36(54)9-7-34)44-31-60-20-19-59(30-38(60)32-69-21-5-23-70-49(44)28-53)37-10-14-42(46(25-37)61-18-4-22-71-52-48(61)24-35-16-17-55-50(35)57-52)51(63)58-73(66,67)41-13-15-45(47(26-41)62(64)65)56-29-39-11-12-40(68-3)33-72-39/h6-10,13-17,24-26,38-40,49,56H,4-5,11-12,18-23,27-33H2,1-3H3,(H,55,57)(H,58,63)/t38-,39-,40+,49+/m0/s1 |
Clé InChI |
AWGQQZVAXXLVMT-ORYVFAGJSA-N |
SMILES isomérique |
CC1(C[C@@H]2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(C[C@H]4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@@H]7CC[C@H](CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |
SMILES canonique |
CC1(CC2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(CC4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


